molecular formula C23H18Cl2N2O2 B5057619 2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

カタログ番号 B5057619
分子量: 425.3 g/mol
InChIキー: QWGRQZGEKJUUCK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. This compound is also known as DMXB-A, and it is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist.

作用機序

2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide selectively activates α7 nAChRs, which are primarily located in the central nervous system. The activation of these receptors leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This release of neurotransmitters can enhance cognitive function, memory, and learning. Additionally, the activation of α7 nAChRs has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
The activation of α7 nAChRs by 2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has several biochemical and physiological effects. These effects include increased neurotransmitter release, enhanced cognitive function, memory, and learning, and anti-inflammatory and neuroprotective effects. Additionally, DMXB-A has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.

実験室実験の利点と制限

One of the significant advantages of using 2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide in lab experiments is its selective activation of α7 nAChRs. This selectivity allows researchers to study the specific effects of α7 nAChR activation without the confounding effects of other receptor subtypes. Additionally, DMXB-A has been shown to have a good safety profile and low toxicity. However, one of the limitations of using DMXB-A in lab experiments is its limited solubility in aqueous solutions, which can make dosing and administration challenging.

将来の方向性

There are several future directions for research on 2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide. One area of research is the compound's potential as a therapeutic agent for the treatment of neurological disorders. Additional studies are needed to determine the efficacy and safety of DMXB-A in animal models and clinical trials. Additionally, researchers are interested in exploring the potential of DMXB-A as a tool for studying the role of α7 nAChRs in various physiological processes, including inflammation, pain, and addiction. Finally, future research may focus on developing new analogs of DMXB-A with improved solubility and potency.

合成法

The synthesis of 2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide involves several steps. The first step involves the reaction of 2,3-dichlorobenzoyl chloride with 5-amino-2-methylphenol to form 2,3-dichloro-N-(5-hydroxy-2-methylphenyl)benzamide. The second step involves the reaction of the intermediate product with 5,7-dimethyl-1,3-benzoxazole-2-amine to form the final product, 2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide.

科学的研究の応用

2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has potential applications in various research fields, including neuroscience, pharmacology, and toxicology. The compound's ability to selectively activate α7 nAChRs has been of particular interest to researchers studying the role of these receptors in cognitive function, memory, and learning. Additionally, DMXB-A has shown promise as a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

特性

IUPAC Name

2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O2/c1-12-9-14(3)21-19(10-12)27-23(29-21)15-8-7-13(2)18(11-15)26-22(28)16-5-4-6-17(24)20(16)25/h4-11H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGRQZGEKJUUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。